Trovafloxacin mesylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Trovafloxacin involves the formation of an unusual (1α,5α,6α)-3-azabicyclo [3.1.0]hexane ring system . The prototype of the industrial synthesis of this ring system and possible mechanistic pathways to exclusive formation of the exo or 6α-nitro derivative are described .Molecular Structure Analysis

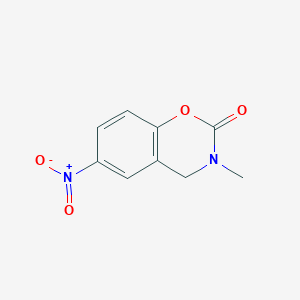

Trovafloxacin mesylate has a molecular formula of C20H15F3N4O3.CH3SO3H and a molecular weight of 512.46 . Its structure includes a (1α,5α,6α)-7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate .Chemical Reactions Analysis

Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .Physical And Chemical Properties Analysis

Trovafloxacin mesylate is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL .Aplicaciones Científicas De Investigación

Antibacterial Activity

Trovafloxacin mesylate is a broad-spectrum antibiotic that inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .

Treatment of Sexually Transmitted Infections

Trovafloxacin is used for the treatment of infections caused by susceptible strains of the designated microorganisms in uncomplicated urethral gonorrhea in males and endocervical and rectal gonorrhea in females caused by Neisseria gonorrhoeae .

Treatment of Chlamydia Infections

Trovafloxacin is also used to treat non-gonococcal urethritis and cervicitis due to Chlamydia trachomatis .

Treatment of Various Infections

Trovafloxacin has been used in the treatment of community-acquired pneumonia, complicated intra-abdominal infections, complicated skin and skin structure infection, nosocomial pneumonia, and pelvic infections .

Treatment of Bacterial Keratitis

Trovafloxacin mesylate has been used in the treatment of experimental bacterial keratitis. It has shown a statistically significant decrease of colony-forming units in trovafloxacin-treated eyes in the Staphylococcus aureus model and a similar decrease in the Streptococcus pneumoniae and Pseudomonas aeruginosa models .

Toxicity Studies

Trovafloxacin mesylate has been used as a test compound in toxicity assays to assess its toxicity in 2D hepatocyte cultures .

Apoptosis Studies

Trovafloxacin mesylate has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis .

Mecanismo De Acción

Target of Action

Trovafloxacin mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . By inhibiting these targets, trovafloxacin mesylate exerts its antibacterial activity .

Mode of Action

Trovafloxacin mesylate inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting the processes of DNA replication, transcription, and repair .

Biochemical Pathways

The primary biochemical pathway affected by trovafloxacin mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, trovafloxacin mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .

Pharmacokinetics

Trovafloxacin is metabolized by conjugation, with minimal involvement of cytochrome P450 oxidative metabolism . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) . The pharmacokinetic parameters of trovafloxacin indicate that it is rapidly absorbed and distributed in the body .

Result of Action

The bactericidal action of trovafloxacin mesylate results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition disrupts the DNA replication process, leading to the death of the bacteria . Additionally, trovafloxacin mesylate has been shown to have anti-inflammatory and neuroprotective effects following brain injury .

Action Environment

Trovafloxacin mesylate is a broad-spectrum antibiotic that has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria . Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market . The efficacy and stability of trovafloxacin mesylate can be influenced by various environmental factors, including the presence of other medications, the patient’s health status, and the specific strain of bacteria .

Safety and Hazards

Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .

Propiedades

IUPAC Name |

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNZICQDCVYXFW-GIPYJWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045701 | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trovafloxacin mesylate | |

CAS RN |

147059-75-4 | |

| Record name | Trovafloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROVAFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)

![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)

![[5'-13C]thymidine](/img/structure/B119643.png)